2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide
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Overview
Description
2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide is a complex organic compound that features a combination of furan, thiophene, triazole, benzothiazole, and acetamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide typically involves multi-step reactions starting from commercially available precursors. The key steps include:
Formation of the triazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide and subsequent reaction with alkyl halides.
Introduction of the furan and thiophene groups: These can be introduced via palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.
Formation of the benzothiazole moiety: This can be synthesized through the condensation of o-aminothiophenol with appropriate aldehydes or ketones.
Final assembly: The final compound is obtained by coupling the triazole intermediate with the benzothiazole derivative under appropriate conditions, often involving the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the triazole ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) or the triazole ring, leading to amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid or Lewis acids like aluminum chloride.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic derivatives depending on the electrophile used.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an antimicrobial, antifungal, or anticancer agent.
Materials Science: The compound can be used in the development of organic semiconductors, light-emitting diodes, and other electronic materials.
Biological Research: It can serve as a probe or inhibitor in biochemical assays to study enzyme functions or signaling pathways.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide depends on its application:
Antimicrobial/Antifungal: The compound may inhibit the synthesis of essential biomolecules in microorganisms, leading to cell death.
Anticancer: It may interfere with cell division or induce apoptosis in cancer cells by targeting specific proteins or pathways.
Biochemical Probes: The compound can bind to specific enzymes or receptors, inhibiting their activity and allowing for the study of their biological functions.
Comparison with Similar Compounds
Similar Compounds
- **2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(1,3-benzothiazol-2-yl)phenyl]acetamide
- **2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propionamide
Uniqueness
The presence of both furan and thiophene rings in the same molecule, along with the triazole and benzothiazole moieties, provides a unique combination of electronic and steric properties. This makes the compound particularly versatile in its applications, offering potential advantages in terms of binding affinity, selectivity, and stability compared to similar compounds.
Properties
Molecular Formula |
C27H21N5O2S3 |
---|---|
Molecular Weight |
543.7 g/mol |
IUPAC Name |
2-[[4-(furan-2-ylmethyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]sulfanyl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide |
InChI |
InChI=1S/C27H21N5O2S3/c1-17-6-11-21-23(14-17)37-26(29-21)18-7-9-19(10-8-18)28-24(33)16-36-27-31-30-25(22-5-3-13-35-22)32(27)15-20-4-2-12-34-20/h2-14H,15-16H2,1H3,(H,28,33) |
InChI Key |
PMGIWFXHJBCZNV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)CSC4=NN=C(N4CC5=CC=CO5)C6=CC=CS6 |
Origin of Product |
United States |
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